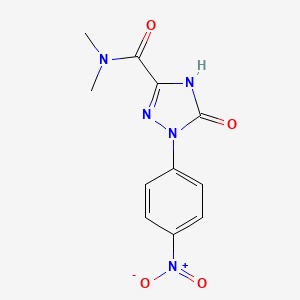

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Description

Properties

Molecular Formula |

C11H11N5O4 |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C11H11N5O4/c1-14(2)10(17)9-12-11(18)15(13-9)7-3-5-8(6-4-7)16(19)20/h3-6H,1-2H3,(H,12,13,18) |

InChI Key |

GEFITIHVAWEDRF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Carbonyl Compounds

A common route to 1,2,4-triazole derivatives involves the reaction of hydrazides with carbonyl compounds (aldehydes or ketones) under acidic or basic conditions to form the triazole ring. For example:

- Starting from a hydrazide intermediate, cyclization is induced by heating with a suitable carbonyl compound, often in the presence of dehydrating agents or catalysts.

- The reaction conditions (solvent, temperature, catalyst) are optimized to favor ring closure and avoid side reactions.

Incorporation of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is introduced by:

- Using 4-nitroaniline derivatives as starting materials or intermediates.

- Performing nucleophilic aromatic substitution or condensation reactions to attach the nitrophenyl group to the triazole ring nitrogen (N-1 position).

- This step often requires controlled conditions to maintain the integrity of the nitro group and avoid reduction or side reactions.

Formation of the N,N-Dimethyl Carboxamide Moiety

The carboxamide group with N,N-dimethyl substitution is typically introduced by:

- Reacting the triazole intermediate bearing a carboxylic acid or ester group with dimethylamine or dimethylcarbamoyl chloride.

- Amidation reactions are carried out under mild conditions to prevent decomposition of the triazole ring.

- Purification steps such as recrystallization or chromatography are used to isolate the pure carboxamide product.

Representative Synthetic Route (Hypothetical Example)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Nitroaniline + hydrazine hydrate | Formation of 4-nitrophenyl hydrazide intermediate | 75-85 | Reflux in ethanol |

| 2 | Hydrazide + dimethylcarbamoyl chloride | Amidation to form hydrazide carboxamide | 70-80 | Base (e.g., triethylamine) used |

| 3 | Cyclization with carbonyl compound (e.g., formic acid derivative) | Ring closure to 1,2,4-triazole | 60-75 | Acidic conditions, heating |

| 4 | Purification | Recrystallization or chromatography | - | Ensures product purity |

Note: Actual yields and conditions vary depending on specific protocols.

Analytical and Characterization Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for the triazole ring protons and the N,N-dimethyl groups confirm successful synthesis.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 277.24 g/mol.

- IR Spectroscopy : Bands corresponding to amide carbonyl (~1650 cm⁻¹) and nitro groups (~1520 and 1350 cm⁻¹).

- Elemental Analysis : Confirms the molecular formula C11H11N5O4.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazide Cyclization | 4-Nitroaniline, hydrazine hydrate, carbonyl compound | Cyclization to triazole | Acidic or basic, reflux | High selectivity, well-established | Multiple steps, moderate yields |

| Amidation | Triazole carboxylic acid/ester + dimethylamine | Formation of N,N-dimethyl carboxamide | Mild base, room temp or reflux | Direct introduction of amide | Sensitive to moisture |

| One-pot synthesis (reported in related triazole derivatives) | Hydrazine, 4-nitroaniline, carbamoyl chloride | Sequential amidation and cyclization | Controlled temperature, solvent | Time-saving, fewer purifications | Requires optimization |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential as a pharmaceutical agent due to its triazole structure, which is known for various biological activities.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of pathogens. For instance:

- Study Findings: The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Mechanism of Action: It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Case Study: In vitro studies on cancer cell lines showed that it induced apoptosis in malignant cells.

- Target Pathways: The compound appears to affect pathways related to cell cycle regulation and apoptosis.

Agricultural Applications

The compound has also been explored for its use in agriculture, particularly as a pesticide or fungicide.

Fungicidal Activity

Research has indicated that this compound exhibits fungicidal properties:

- Effectiveness: It has shown efficacy against various fungal pathogens affecting crops.

- Application Method: Typically applied as a foliar spray or soil drench.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Agricultural Sciences | Fungicide | Effective against fungal pathogens |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Derivatives

1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide

- Substituents : 2,4-Dichlorophenyl (electron-withdrawing chlorine atoms).

- Molecular Formula : C₁₁H₁₀Cl₂N₄O₂.

- Molecular Weight : 301.13 g/mol.

- Key Differences : Replaces the nitro group with chlorine atoms, reducing molecular polarity compared to the nitro analog. Chlorine’s moderate electron-withdrawing effects may alter reactivity in substitution or coupling reactions .

- 1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide Substituents: 3,4-Dichlorophenyl (meta- and para-chlorine substitution). Molecular Formula: C₁₁H₁₀Cl₂N₄O₂. Molecular Weight: 301.13 g/mol.

Ethyl Ester Analog

- Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

- Functional Group : Ethyl ester (COOEt) instead of dimethylcarboxamide (CON(CH₃)₂).

- Molecular Formula : C₁₁H₁₀N₄O₅.

- Molecular Weight : 278.22 g/mol.

- Key Differences : The ester group increases polarity and susceptibility to hydrolysis compared to the amide. This modification could enhance solubility in polar solvents but reduce metabolic stability in biological systems .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent/Functional Group | Key Properties |

|---|---|---|---|---|

| N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide | C₁₁H₁₁N₅O₄ | 277.24 | 4-Nitrophenyl, dimethylcarboxamide | High polarity due to nitro group; potential for π-π stacking interactions. |

| 1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide | C₁₁H₁₀Cl₂N₄O₂ | 301.13 | 2,4-Dichlorophenyl | Moderate electron withdrawal; possible halogen bonding. |

| Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate | C₁₁H₁₀N₄O₅ | 278.22 | 4-Nitrophenyl, ethyl ester | Enhanced solubility in polar solvents; ester hydrolysis susceptibility. |

Substituent Effects and Implications

- Nitro vs. Chlorine Substituents: The nitro group (NO₂) in the parent compound is a stronger electron-withdrawing group than chlorine, which may enhance electrophilic reactivity or stabilize negative charges in intermediates. Chlorine substituents, however, offer opportunities for halogen bonding, which could improve crystal lattice stability .

- Amide vs. Esters are more prone to enzymatic or acidic hydrolysis, limiting their utility in prodrug designs .

Biological Activity

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 234.22 g/mol. The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antibacterial and antifungal activities. In particular, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N,N-Dimethyl... | P. aeruginosa | 12 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a related study demonstrated that triazole derivatives could inhibit tumor growth in xenograft models.

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, a triazole derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7) and 10 µM against lung cancer cells (A549). The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell migration .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Q & A

What are the optimal synthetic routes for N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via a multi-step protocol involving condensation, cyclization, and functionalization. A general procedure involves:

- Step 1 : Condensation of 4-nitroaniline with a triazole precursor in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) .

- Step 2 : Cyclization using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF at room temperature .

- Key variables :

Table 1 : Optimization of reaction conditions

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 75–80 |

| Catalyst | EDCI/HOBt | 78 |

| Temperature | 25°C | 70 |

How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL) is critical for resolving bond lengths, angles, and conformation. For example:

- Key parameters :

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 295 K .

- Refinement : Full-matrix least-squares refinement with R-factor < 0.06 and wR-factor < 0.16 .

- Structural insights :

- The nitro group adopts a planar geometry due to conjugation with the aromatic ring.

- Hydrogen bonding between the carboxamide oxygen and triazole NH stabilizes the crystal lattice .

What spectroscopic techniques validate the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Mass spectrometry (ESI-MS) :

- IR spectroscopy :

How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

SAR analysis involves:

- Substituent variation :

- Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance stability but may reduce solubility.

- Methyl groups on the triazole ring increase lipophilicity, improving membrane permeability .

- Methodology :

- Synthesize derivatives with halogen, methoxy, or alkyl substituents.

- Compare bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with computed parameters (logP, polar surface area) .

Table 2 : SAR trends for triazole derivatives

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| -NO₂ | 0.5 | 0.1 |

| -OCH₃ | 2.3 | 1.5 |

| -Cl | 1.8 | 0.8 |

What methodologies assess the compound’s potential as an antimicrobial or anticancer agent?

Answer:

- Antimicrobial assays :

- Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.

- Anticancer assays :

- MTT assay for cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis analysis via flow cytometry (Annexin V/PI staining) .

How to address contradictions in reported synthetic yields or bioactivity data?

Answer:

- Yield discrepancies :

- Bioactivity variability :

- Standardize assay protocols (e.g., cell passage number, serum concentration).

- Validate results with orthogonal assays (e.g., ATP-based viability vs. resazurin) .

What computational methods predict electronic properties relevant to reactivity?

Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Optimize geometry at the B3LYP/6-31G(d) level .

- Molecular docking :

- Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina .

How does solvent polarity affect the compound’s stability during storage?

Answer:

- Polar aprotic solvents (e.g., DMSO, DMF): Stabilize via hydrogen bonding but may promote hydrolysis over time.

- Non-polar solvents (e.g., chloroform): Reduce degradation but limit solubility.

- Storage recommendation :

What strategies improve metabolic stability for in vivo studies?

Answer:

- Derivatization :

- Introduce metabolically stable groups (e.g., trifluoromethyl) to block oxidative metabolism .

- Prodrug design :

- Mask polar groups (e.g., esterify carboxamide) to enhance bioavailability .

How to evaluate synergistic effects with other bioactive molecules?

Answer:

- Combination index (CI) :

- Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-response matrices .

- Mechanistic studies :

- Transcriptomics/proteomics to identify pathways affected by co-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.